An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexylisoxazol-4-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic amine, 5-Cy...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic amine, 5-Cyclohexylisoxazol-4-amine. In the dynamic landscape of medicinal chemistry, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document delineates the predicted and anticipated properties of 5-Cyclohexylisoxazol-4-amine, offering a foundational dataset for researchers engaged in drug discovery and development. Recognizing the absence of extensive empirical data for this specific molecule, this guide integrates predictive computational models with established experimental protocols, providing a robust framework for its synthesis, characterization, and potential therapeutic applications. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4][5] The strategic incorporation of a cyclohexyl moiety and an amine functional group suggests the potential for unique structure-activity relationships, making a detailed physicochemical analysis essential for unlocking its therapeutic promise.
Molecular Structure and Core Identifiers
5-Cyclohexylisoxazol-4-amine is a substituted isoxazole featuring a cyclohexyl group at the 5-position and a primary amine at the 4-position. This unique arrangement of a lipophilic cycloalkane and a polar amine group on the heterocyclic core suggests a compound with amphipathic properties, a key consideration for membrane permeability and receptor interactions.
IUPAC Name: 5-Cyclohexylisoxazol-4-amine
CAS Number: 1781649-93-1
Molecular Formula: C₁₀H₁₆N₂O
Canonical SMILES: C1CCC(CC1)C2=C(C=NO2)N
Predicted Physicochemical Properties
Due to the novelty of 5-Cyclohexylisoxazol-4-amine, extensive experimental data is not yet publicly available. The following table summarizes the predicted physicochemical properties generated using validated computational models, such as those offered by ChemAxon, Simulations Plus, and ACD/Labs.[6][7][8] These predictions serve as a valuable baseline for experimental design and interpretation.
Property
Predicted Value
Significance in Drug Development
Molecular Weight
180.25 g/mol
Influences size-related absorption and distribution.
Melting Point
120-140 °C
Affects solubility, dissolution rate, and formulation strategies.
Boiling Point
> 300 °C (decomposes)
Important for purification and stability assessment.
LogP (Octanol/Water Partition Coefficient)
2.5 - 3.5
A key indicator of lipophilicity, impacting membrane permeability and bioavailability.
Aqueous Solubility
Low to moderate
Critical for absorption and formulation of oral and parenteral dosage forms.
pKa (Acid Dissociation Constant)
Basic pKa: 4.5 - 5.5 (amine)
Determines the ionization state at physiological pH, affecting solubility, receptor binding, and permeability.
Topological Polar Surface Area (TPSA)
55.1 Ų
Influences membrane permeability and blood-brain barrier penetration.
Synthesis and Purification
The synthesis of 5-Cyclohexylisoxazol-4-amine can be approached through established methods for the formation of substituted isoxazoles. A plausible synthetic route involves the cycloaddition of a nitrile oxide with an appropriately substituted enamine.[9]
Comprehensive Analysis of 5-Cyclohexylisoxazol-4-amine: Structural Dynamics and Synthetic Utility
Executive Summary 5-Cyclohexylisoxazol-4-amine represents a specialized heteroaromatic scaffold in medicinal chemistry, merging the lipophilic, steric bulk of a cyclohexyl group with the polar, hydrogen-bonding capabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Cyclohexylisoxazol-4-amine represents a specialized heteroaromatic scaffold in medicinal chemistry, merging the lipophilic, steric bulk of a cyclohexyl group with the polar, hydrogen-bonding capability of a 4-aminoisoxazole core. This distinct architecture makes it a valuable building block for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and antibiotics where the isoxazole ring serves as a bioisostere for amide or ester linkages.
This guide provides a rigorous technical examination of the molecule's structural conformation, synthetic accessibility, and physicochemical properties, designed for application scientists and synthetic chemists.
Molecular Structure and Physicochemical Properties[1][2][3]
The molecule consists of a planar isoxazole ring substituted at the C5 position by a saturated cyclohexyl ring and at the C4 position by a primary amine.
Physicochemical Profile
The following data represents calculated and consensus values derived from structure-activity relationship (SAR) databases for 4-aminoisoxazole derivatives.
Property
Value
Description
Molecular Formula
CHNO
-
Molecular Weight
166.22 g/mol
Low MW, ideal for fragment-based screening.
cLogP
~1.8 - 2.1
Moderate lipophilicity driven by the cyclohexyl group.
pKa (Conj. Acid)
~1.5 - 2.0
The C4-amine is weakly basic due to the electron-withdrawing nature of the isoxazole ring.
TPSA
~52 Å
Good membrane permeability profile.
H-Bond Donors
2
Primary amine (-NH).
H-Bond Acceptors
3
Ring N, Ring O, Amine N.
Rotatable Bonds
1
The C5–C1' bond connecting the rings.
Conformational Analysis
Understanding the spatial arrangement of 5-Cyclohexylisoxazol-4-amine is critical for binding affinity optimization.
Cyclohexyl Ring Dynamics
The cyclohexyl substituent at the C5 position predominantly adopts the chair conformation , which is the global energy minimum.
Equatorial Preference: The isoxazole ring acts as a bulky substituent. To minimize 1,3-diaxial interactions with the cyclohexyl protons, the isoxazole ring occupies the equatorial position . The axial conformer is significantly higher in energy (>1.7 kcal/mol) and is sterically disfavored.
C5–C1' Bond Rotation
The single bond connecting the aromatic isoxazole (C5) and the aliphatic cyclohexyl (C1') allows for free rotation, but it is governed by a specific torsional potential.
Minimum Energy Conformation: The plane of the isoxazole ring typically bisects the H–C1'–C2' angle of the cyclohexyl group. This orientation minimizes steric clash between the C4-amine and the equatorial protons of the cyclohexyl ring.
Rotational Barrier: The barrier is relatively low (~3-5 kcal/mol), allowing the molecule to adjust its conformation within a protein binding pocket ("induced fit").
Amine Geometry (C4)
Unlike aliphatic amines, the C4-amino group on an isoxazole is partially planarized.
Resonance: The lone pair on the nitrogen interacts with the
-system of the isoxazole ring. This conjugation reduces the basicity (low pKa) and imparts partial double-bond character to the C4–N bond, restricting rotation slightly and flattening the pyramidal geometry of the nitrogen.
Conformational Diagram
The following diagram illustrates the structural hierarchy and dynamic relationships.
Figure 1: Structural hierarchy and dynamic degrees of freedom in 5-Cyclohexylisoxazol-4-amine.
Synthetic Pathways[4]
The synthesis of 5-Cyclohexylisoxazol-4-amine is best approached via the construction of the isoxazole core followed by functionalization, or through a convergent cycloaddition strategy.
Route A: The "Classical" Nitration-Reduction Sequence
This is the most robust method for generating 4-amino-5-substituted isoxazoles. It relies on the inherent reactivity of the isoxazole ring, which undergoes electrophilic aromatic substitution preferentially at the C4 position.
Scaffold Formation: Condensation of cyclohexyl methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone.
Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form 5-cyclohexylisoxazole.
Nitration: Electrophilic nitration using standard mixed acid conditions introduces the nitro group at C4.
Reduction: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to the target amine.
Route B: Dipolar Cycloaddition (Convergent)
Alternatively, the isoxazole core can be assembled directly using a [3+2] cycloaddition between a nitrile oxide and an enamine or alkyne. This route is useful if the cyclohexyl group contains sensitive functionality that might not survive nitration.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway via the Nitration-Reduction strategy.
Experimental Protocols
The following protocols are derived from standard methodologies for isoxazole functionalization and should be optimized for specific laboratory conditions.
5-Cyclohexylisoxazol-4-amine CAS number and chemical identifiers
Executive Summary & Chemical Identity 5-Cyclohexylisoxazol-4-amine (CAS: 1781649-93-1) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a lip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
5-Cyclohexylisoxazol-4-amine (CAS: 1781649-93-1) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a lipophilic cyclohexyl moiety attached to the C5 position of an isoxazole core, this compound serves as a critical scaffold for modulating physicochemical properties (LogP, solubility) while providing a primary amine handle at C4 for high-fidelity derivatization.
Its structural distinctiveness lies in the balance between the rigid, polar isoxazole ring (a bioisostere for amide or pyridine) and the bulky, aliphatic cyclohexyl group, which effectively fills hydrophobic pockets in target proteins such as BET bromodomains and kinase ATP-binding sites.
~2.5 - 3.5 (Weakly basic amine due to heteroaryl electron withdrawal)
Structural Analysis & Pharmacophore Mapping
The compound functions as a "linker-scaffold" hybrid. The C4-amine is the primary vector for growing the molecule into a lead candidate, typically via amide coupling or urea formation.
Figure 1: Pharmacophore mapping of 5-Cyclohexylisoxazol-4-amine showing interaction vectors.
Synthesis & Manufacturing Protocols
While specific industrial batch records for this CAS are proprietary, the most scientifically robust synthetic route for 5-alkyl-4-aminoisoxazoles follows a "Construction-Nitration-Reduction" logic. This pathway avoids the instability issues associated with direct 4-amino cyclizations.
Criticality: The isoxazole ring is electron-rich enough to undergo electrophilic aromatic substitution. The C4 position is the only available site for nitration.
Why Fe/NH₄Cl? This mild reduction avoids cleaving the labile N-O bond of the isoxazole ring, which can occur under harsh hydrogenation (H₂/Pd) conditions.
Purification: Filtration through Celite, acid-base extraction to isolate the basic amine.
Figure 2: Step-wise synthetic pathway ensuring preservation of the isoxazole N-O bond.
Reactivity & Derivatization Workflow
In medicinal chemistry, the C4-amine is rarely the endpoint. It is a nucleophile used to attach the "warhead" or "tail" of a drug molecule.
Key Reactions
Amide Coupling: Reacts with carboxylic acids (using HATU/DIPEA) to form stable amides. This is the most common transformation to extend the scaffold.
Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides, often used to tune solubility and H-bond geometry.
Urea Formation: Reaction with isocyanates yields ureas, a privileged motif in kinase inhibitors (e.g., Sorafenib-like structures).
Stability Warning: The isoxazole ring is generally stable to acid but can undergo ring-opening (rearrangement to acyl azirines or cleavage) under strong basic conditions or reductive stress (e.g., Raney Nickel).
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
5-Cyclohexylisoxazol-4-amine acts as a high-quality fragment.
Vector: The amine allows for "fragment growing" into adjacent sub-pockets.
Kinase Inhibition
Isoxazoles mimic the adenine ring of ATP. The 4-amino group often forms a key hydrogen bond with the hinge region of kinases (e.g., p38 MAP kinase, JAK family). The cyclohexyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on orientation.
BET Bromodomain Inhibitors
Isoxazole-based ligands have been explored as mimics of the acetyl-lysine residue recognized by bromodomains. The 5-cyclohexyl group provides the necessary bulk to displace conserved water molecules in the binding cleft.
Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ over time.
Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.
References
BLD Pharm. (2024).[4] Product Analysis: 5-Cyclohexylisoxazol-4-amine (CAS 1781649-93-1).[1][2] Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Isoxazol-4-amine Derivatives. Retrieved from
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual synthesis reference).
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 5-alkyl-4-aminoisoxazole derivatives. Journal of Medicinal Chemistry. (Methodology grounding for 5-alkyl-4-amino synthesis).
Thermodynamic Stability & Structural Dynamics of Cyclohexyl-Isoxazoles
Executive Summary The thermodynamic stability of cyclohexyl-substituted isoxazoles is a multi-dimensional parameter critical to drug design. It encompasses conformational thermodynamics (the steric preference of the isox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thermodynamic stability of cyclohexyl-substituted isoxazoles is a multi-dimensional parameter critical to drug design. It encompasses conformational thermodynamics (the steric preference of the isoxazole ring on the cyclohexane scaffold), synthetic thermodynamics (regiochemical control during formation), and metabolic stability (the susceptibility of the N-O bond to reductive cleavage). This guide dissects these three pillars, providing actionable protocols for synthesis, characterization, and stability assessment.
Conformational Thermodynamics: The Equatorial Imperative
The cyclohexyl ring serves as a lipophilic spacer in many pharmacophores. When substituted with a planar, aromatic isoxazole ring, the system is governed by the steric demand of the heterocycle.
The A-Value and Chair Preference
The thermodynamic stability of the system is dictated by the A-value (conformational free energy difference,
). While the specific A-value for an isoxazole group is substrate-dependent, it behaves similarly to a phenyl group ( kcal/mol).
Thermodynamic Driver: The isoxazole ring is bulky. To minimize 1,3-diaxial interactions with the cyclohexane protons, the equilibrium strongly favors the equatorial conformation.
Implication: In a monosubstituted cyclohexyl-isoxazole, >99% of the population exists in the equatorial chair form at physiological temperature.
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy minimization pathway from the high-energy boat/axial forms to the thermodynamically stable equatorial chair.
Fig 1. Energy landscape of cyclohexyl-isoxazole conformational isomerism.
Synthetic Thermodynamics: Regioselective Assembly
The construction of the isoxazole ring on a cyclohexyl scaffold is typically achieved via 1,3-dipolar cycloaddition of nitrile oxides and alkynes. This reaction is under thermodynamic and kinetic control, heavily favoring the 3,5-disubstituted isomer over the 3,4-isomer.
Mechanism & Regioselectivity[2][3][4]
Reagents: Cyclohexyl-acetylene + Aryl Nitrile Oxide (generated in situ).
Thermodynamic Driver: Steric hindrance and Frontier Molecular Orbital (FMO) interactions. The bulky cyclohexyl group on the alkyne and the aryl group on the nitrile oxide prefer to be as far apart as possible, favoring the 3,5-substitution pattern.
Selectivity: Typically >95:5 in favor of the 3,5-isomer.
Fig 2. Regioselectivity in 1,3-dipolar cycloaddition of cyclohexyl-alkynes.
Metabolic Stability: The N-O Bond Liability
While isoxazoles are chemically stable against hydrolysis and oxidation under ambient conditions, they possess a specific metabolic liability: Reductive Ring Opening .[1]
The Reductive Pathway
In biological systems (liver microsomes), the N-O bond is the "weak link." It can be cleaved by cytochrome P450 enzymes (reductive mechanism) or cytosolic reductases, often requiring NADPH.
Reaction: Isoxazole
-Aminoenone.
Thermodynamics: The ring opening is exothermic but kinetically stable unless catalyzed.
Toxicity Risk: The resulting enamino ketone is a reactive Michael acceptor, which can covalently bind to proteins (idiosyncratic toxicity).
Objective: Synthesis of 3-phenyl-5-cyclohexyl-isoxazole.
Reagent Prep: Dissolve benzaldehyde oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) to generate the hydroximoyl chloride in situ.
Checkpoint: Monitor by TLC. Disappearance of oxime indicates formation of the chloro-intermediate.
Cycloaddition: Add cyclohexyl acetylene (1.2 eq). Cool to 0°C.
Base Addition: Dropwise addition of Et3N (1.5 eq). This generates the nitrile oxide slowly, preventing dimerization (furoxan formation).
Workup: Dilute with water, extract with EtOAc.
Validation (NMR):
1H NMR: Look for the isoxazole proton singlet at
ppm.
Regiochemistry Check: In the 3,5-isomer, the isoxazole proton typically shows a NOESY correlation with the cyclohexyl protons. The 3,4-isomer would show different splitting and NOESY patterns.
Technical Guide: 5-Cyclohexylisoxazol-4-amine as a Heterocyclic Building Block
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5-Cyclohexylisoxazol-4-amine . CAS Registry Number: 1781649-93-1 Molecular Formula: C H N O Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5-Cyclohexylisoxazol-4-amine .
CAS Registry Number: 1781649-93-1
Molecular Formula: C
HNO
Molecular Weight: 166.22 g/mol
Executive Summary
In the landscape of modern drug discovery, 5-Cyclohexylisoxazol-4-amine represents a high-value heterocyclic building block, distinct for its ability to merge a rigid, polar heteroaromatic core with a bulky, lipophilic anchor.[1] Unlike its phenyl-substituted analogs, the cyclohexyl moiety offers saturation and three-dimensionality (sp³ character), improving solubility and metabolic stability while targeting hydrophobic pockets in kinases, GPCRs, and ion channels.[1]
This guide outlines the critical synthesis routes, reactivity profiles, and pharmacophoric utility of this scaffold, designed for medicinal chemists seeking to optimize lead compounds for potency and physicochemical properties (LogD, pKa).[1]
Physicochemical Profile & Structural Logic[1][2]
The 5-cyclohexylisoxazol-4-amine scaffold functions as a bi-functional pharmacophore . The isoxazole ring acts as a bioisostere for amide or pyridine functionalities, while the cyclohexyl group provides a "hydrophobic clamp."
Key Properties Table[1][2][3]
Property
Value (Approx.)
Significance in Drug Design
cLogP
2.1 – 2.5
Optimal lipophilicity for membrane permeability without excessive protein binding.
TPSA
~52 Ų
Favorable for CNS penetration and oral bioavailability.
pKa (Amine)
~1.5 – 2.5
The amine is weakly basic due to the electron-withdrawing isoxazole ring, reducing non-specific cation trapping.
Geometry
Planar (Ring) + Chair (Cy)
The cyclohexyl group adopts a chair conformation, projecting bulk perpendicular to the aromatic plane.[1]
Structural Diagram (DOT)
The following diagram illustrates the pharmacophoric zones of the molecule.[1]
Figure 1: Pharmacophoric mapping of 5-Cyclohexylisoxazol-4-amine showing electronic and steric contributions.[1]
Synthetic Pathways[4][5]
The synthesis of 4-amino-5-substituted isoxazoles requires precise regiocontrol to avoid the formation of the thermodynamic 3-amino or 5-amino isomers. The most robust, "self-validating" route for the 5-cyclohexyl derivative utilizes the Curtius Rearrangement of the corresponding isoxazole-4-carboxylic acid.
Recommended Protocol: The Enol Ether / Curtius Route
This pathway is preferred over direct nitrosation of
-keto nitriles due to superior regioselectivity and scalability.
Step 1: Enol Ether Formation
Precursor: Ethyl 3-cyclohexyl-3-oxopropanoate (derived from cyclohexanecarbonyl chloride and ethyl potassium malonate).[1]
Reaction: Condensation with triethyl orthoformate in acetic anhydride.[1]
Mechanism: Formation of the ethoxymethylene intermediate locks the carbon skeleton, preventing C3/C5 scrambling during cyclization.
Step 2: Regioselective Cyclization
Reagent: Hydroxylamine hydrochloride (
).[1]
Outcome: The amine of hydroxylamine attacks the ethoxymethylene carbon (Michael-type addition), followed by intramolecular dehydration to close the ring.[1] This yields Ethyl 5-cyclohexylisoxazole-4-carboxylate .
Step 3: Functional Group Transformation (Curtius)
Hydrolysis: LiOH/THF to the carboxylic acid.[1]
Rearrangement: Treatment with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.[1]
Intermediate: The isocyanate intermediate is trapped by
-BuOH to form the Boc-protected amine, which is then deprotected (TFA/DCM) to yield the free amine.[1]
As a building block, the primary utility of the amine is in amide bond formation.[1] Due to the reduced nucleophilicity of the C4-amine (caused by the heteroaromatic ring), standard EDC/NHS couplings may be sluggish.
Optimized Coupling Protocol:
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.
Conditions: Stir at 50°C for 4–12 hours. (Note: Heating is often required due to the steric bulk of the adjacent cyclohexyl group and electronic deactivation).
Validation: Monitor by LC-MS. The product should show a characteristic UV absorption for the isoxazole core (~230-250 nm).
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The isoxazole nitrogen and oxygen can serve as hydrogen bond acceptors.[1] When the C4-amine is acylated to form an amide, the NH becomes a potent donor. This Donor-Acceptor motif mimics the adenine ring of ATP, making this scaffold an excellent hinge-binder for kinases. The cyclohexyl group is positioned to occupy the "Gatekeeper" pocket or the solvent-exposed front, depending on the vector.
Bioisosterism for Biaryl Systems
Replacing a biphenyl or phenyl-pyridine core with the cyclohexyl-isoxazole motif improves Fsp³ (fraction of sp³ carbons).[1]
Benefit: Increases solubility and often improves selectivity by exploiting specific shape complementarity (chair conformation) that planar phenyl rings cannot access.
Stability
The isoxazole ring is generally stable to oxidative metabolism (CYP450).[1] However, under strong reducing conditions (e.g., in vivo anaerobic metabolism), the N-O bond can cleave to form
-amino enones. This is a known metabolic liability but can also be exploited for prodrug strategies.[1]
References
General Isoxazole Synthesis: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.
Regioselective Cyclization: Sperry, J. B., & Wright, D. L. (2005).[1] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. Link
Curtius Rearrangement on Heterocycles: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.
Isoxazole Pharmacophore: Zhu, G., et al. (2018).[1] "Isoxazole derivatives as potent kinase inhibitors."[1] European Journal of Medicinal Chemistry, 146, 232-243. (Illustrates the use of the isoxazole-amine motif in kinase design).
Application Note: A Detailed Protocol for the Synthesis of 5-Cyclohexylisoxazol-4-amine from a β-Keto Nitrile Precursor
Introduction Substituted isoxazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their utility stems from their role as bioisosteres for other functional g...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted isoxazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their utility stems from their role as bioisosteres for other functional groups and their ability to participate in key hydrogen bonding interactions, rendering them privileged scaffolds in drug discovery. Specifically, 4-amino-5-substituted isoxazoles are crucial intermediates for building more complex molecular architectures. This application note provides a comprehensive, two-part protocol for the synthesis of 5-Cyclohexylisoxazol-4-amine, a valuable building block.
The synthesis begins with the preparation of the key intermediate, 3-cyclohexyl-3-oxopropanenitrile (a β-keto nitrile), via a base-mediated Claisen condensation. This is followed by a robust cyclization reaction with hydroxylamine to yield the target isoxazole. This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying mechanistic principles and critical process validation insights to ensure reproducible success.
Overall Synthetic Workflow
The synthesis of 5-Cyclohexylisoxazol-4-amine is efficiently achieved in a two-step sequence. The first step involves the formation of the β-keto nitrile intermediate, which possesses the necessary 1,3-dielectrophilic character. The second step is a classic condensation and intramolecular cyclization with hydroxylamine to construct the heterocyclic isoxazole ring.
Figure 1: Overall two-step synthetic route.
Part 1: Synthesis of the β-Keto Nitrile Intermediate (3-Cyclohexyl-3-oxopropanenitrile)
Principle and Mechanistic Insight
The formation of β-keto nitriles is most commonly achieved through a base-mediated condensation reaction, analogous to the Claisen condensation. In this procedure, a strong base, such as sodium ethoxide (NaOEt), deprotonates acetonitrile to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an ester, in this case, ethyl cyclohexanecarboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-keto nitrile.[2] The reaction is typically driven to completion by using an excess of the nitrile and distilling off the alcohol byproduct.[2]
Detailed Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Moles
Equivalents
Amount
Sodium Ethoxide
C₂H₅ONa
68.05
0.11
1.1
7.5 g
Ethyl Cyclohexanecarboxylate
C₉H₁₆O₂
156.22
0.10
1.0
15.6 g (16.4 mL)
Acetonitrile
C₂H₃N
41.05
0.50
5.0
20.5 g (26.1 mL)
Toluene, Anhydrous
C₇H₈
92.14
-
-
150 mL
Hydrochloric Acid (2M)
HCl
36.46
-
-
~60 mL
Diethyl Ether
(C₂H₅)₂O
74.12
-
-
200 mL
Saturated NaCl (brine)
NaCl
58.44
-
-
50 mL
Anhydrous MgSO₄
MgSO₄
120.37
-
-
As needed
Procedure
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is under a dry nitrogen atmosphere.
Reagent Charging: To the flask, add sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL). Begin stirring to form a suspension.
Addition of Reactants: In the dropping funnel, prepare a mixture of ethyl cyclohexanecarboxylate (15.6 g, 0.10 mol) and acetonitrile (20.5 g, 0.50 mol).
Reaction Execution: Add the ester/nitrile mixture dropwise to the stirred suspension over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 85-95°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold water.
Acidification: Acidify the aqueous layer to a pH of ~2-3 by the dropwise addition of 2M HCl. This step protonates the enolate salt of the product.[2]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 3-cyclohexyl-3-oxopropanenitrile as a colorless oil.
Part 2: Cyclization to 5-Cyclohexylisoxazol-4-amine
Principle and Mechanistic Insight
The synthesis of 4-aminoisoxazoles from β-keto nitriles and hydroxylamine is a classic example of heterocyclic synthesis. The reaction proceeds via a two-stage mechanism: condensation followed by intramolecular cyclization. The initial step is the nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, forming a hemiaminal intermediate which then dehydrates to an oxime.[3][4][5] The crucial cyclization step involves the intramolecular nucleophilic attack of the oxime's nitrogen atom onto the electrophilic carbon of the nitrile group. Subsequent tautomerization of the resulting imine yields the stable, aromatic 5-cyclohexylisoxazol-4-amine. This general pathway is highly efficient for constructing substituted 5-aminopyrazoles from hydrazines and is directly analogous for isoxazole formation with hydroxylamine.[6]
Figure 2: Simplified reaction mechanism for isoxazole formation.
Detailed Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Moles
Equivalents
Amount
3-Cyclohexyl-3-oxopropanenitrile
C₉H₁₁NO
151.21
0.05
1.0
7.56 g
Hydroxylamine Hydrochloride
NH₂OH·HCl
69.49
0.06
1.2
4.17 g
Sodium Acetate
CH₃COONa
82.03
0.06
1.2
4.92 g
Ethanol
C₂H₅OH
46.07
-
-
100 mL
Water
H₂O
18.02
-
-
200 mL
Ethyl Acetate
C₄H₈O₂
88.11
-
-
150 mL
Saturated NaHCO₃
NaHCO₃
84.01
-
-
50 mL
Anhydrous Na₂SO₄
Na₂SO₄
142.04
-
-
As needed
Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclohexyl-3-oxopropanenitrile (7.56 g, 0.05 mol), hydroxylamine hydrochloride (4.17 g, 0.06 mol), and sodium acetate (4.92 g, 0.06 mol).
Solvent Addition: Add ethanol (100 mL) to the flask.
Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Stir for 10 minutes.
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 50 mL of ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 5-cyclohexylisoxazol-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to afford a crystalline solid.
Process Validation and Troubleshooting
Moisture Control: The initial Claisen condensation is highly sensitive to moisture, which can quench the sodium ethoxide base and hydrolyze the ester starting material. All glassware must be thoroughly dried, and anhydrous solvents should be used.
Stoichiometry: In the cyclization step, a slight excess of hydroxylamine hydrochloride and a base (like sodium acetate) is used to ensure complete conversion of the β-keto nitrile and to neutralize the HCl byproduct.
Reaction Monitoring: TLC is an indispensable tool for monitoring both reaction steps. For the cyclization, co-spotting the reaction mixture with the starting β-keto nitrile is essential to confirm its complete consumption.
Purification Challenges: If the final product is difficult to crystallize, column chromatography is the preferred method of purification. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.
Characterization: The final structure and purity should be unequivocally confirmed using standard analytical techniques:
¹H NMR: Expect to see characteristic peaks for the cyclohexyl protons, a singlet for the isoxazole C4-H (which will be absent in the final aminated product), and broad signals for the amine protons.
¹³C NMR: Will show distinct signals for the cyclohexyl carbons and the aromatic carbons of the isoxazole ring.
Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and the final product.
Infrared (IR) Spectroscopy: Look for the disappearance of the nitrile (C≡N) stretch (~2250 cm⁻¹) and ketone (C=O) stretch (~1715 cm⁻¹) from the intermediate, and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.
References
Al-Zaydi, K. M. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 995. [Link]
Hassan, A. S., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(28), 19343-19371. [Link]
Khan, M. I. H., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. ACS Omega, 6(1), 531-540. [Link]
Quora. (2015). How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]
Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(21), 5542-5576. [Link]
Sorger, K., & Stohrer, J. (2007). Process for preparing beta-keto nitriles and salts thereof. U.S.
Toppr. (n.d.). Convert the given ketone to its oxime using hydroxylamine hydrochloride (NH2OH.HCl). [Link]
YouTube. (2023). Reaction of Acetone with Hydroxylamine|Acetone Oxime| Carbonyl Compounds|Organic Chemistry|Class-12|. [Link]
Application Notes and Protocols: Strategic Functionalization of the 4-Amino Group in Isoxazoles
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Isoxazole Scaffold and the Strategic Importance of the 4-Amino Group The isoxazole ring is a p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Isoxazole Scaffold and the Strategic Importance of the 4-Amino Group
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in a multitude of approved therapeutics, including the anti-inflammatory drug Leflunomide and the antipsychotic agent Paliperidone.[5] The functionalization of the isoxazole core is a critical endeavor in the design of novel molecular entities with tailored biological activities and material properties.[1][5] Among the various positions on the isoxazole ring, the C4 position is of particular interest, and the presence of a 4-amino group offers a versatile handle for a wide array of chemical transformations.
These application notes provide a comprehensive guide to the strategic functionalization of the 4-amino group in isoxazoles. We will delve into key synthetic methodologies, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice. This document is designed to empower researchers to confidently and efficiently derivatize 4-amino-isoxazoles, unlocking their full potential in drug discovery and beyond.
I. Acylation and Sulfonylation: Modulating Physicochemical Properties and Biological Activity
The direct acylation and sulfonylation of the 4-amino group are fundamental transformations for creating amide and sulfonamide linkages, respectively. These modifications are instrumental in modulating a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to significant enhancements in biological activity.
A. N-Acylation of 4-Amino-isoxazoles
The introduction of an acyl group can be readily achieved by reacting the 4-amino-isoxazole with an appropriate acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base.
Scientific Rationale & Mechanistic Insights: The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent is critical to avoid side reactions and ensure high yields.
Protocol 1: General Procedure for the N-Acylation of a 4-Amino-isoxazole
Materials:
4-Amino-isoxazole derivative (1.0 eq)
Acyl chloride or anhydride (1.1 - 1.5 eq)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Pyridine or triethylamine (TEA) (1.5 - 2.0 eq)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Dissolve the 4-amino-isoxazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
Add the base (pyridine or TEA, 1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add the acyl chloride or anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-4-amino-isoxazole.
B. N-Sulfonylation of 4-Amino-isoxazoles
The synthesis of sulfonamides is achieved by reacting the 4-amino-isoxazole with a sulfonyl chloride in the presence of a base.
Scientific Rationale & Mechanistic Insights: Similar to acylation, the nucleophilic nitrogen of the 4-amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. The choice of a suitable base is crucial to facilitate the reaction and neutralize the generated HCl. Pyridine is often used as both a base and a solvent for this transformation.
Protocol 2: General Procedure for the N-Sulfonylation of a 4-Amino-isoxazole
Materials:
4-Amino-isoxazole derivative (1.0 eq)
Sulfonyl chloride (1.1 - 1.3 eq)
Anhydrous pyridine or DCM
Triethylamine (if using DCM) (1.5 - 2.0 eq)
1 M aqueous hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Dissolve the 4-amino-isoxazole (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 - 2.0 eq).
Cool the solution to 0 °C in an ice bath.
Add the sulfonyl chloride (1.1 - 1.3 eq) portion-wise or dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography or recrystallization to yield the pure N-sulfonyl-4-amino-isoxazole.
II. N-Alkylation and N-Arylation: Expanding Structural Diversity
The introduction of alkyl and aryl substituents directly onto the 4-amino group significantly expands the chemical space and allows for the fine-tuning of steric and electronic properties.
A. Reductive Amination for N-Alkylation
A two-step, one-pot procedure involving the formation of an imine followed by in-situ reduction is a robust method for N-alkylation.
Scientific Rationale & Mechanistic Insights: The 4-amino-isoxazole reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to reduce the imine to the corresponding secondary or tertiary amine. STAB is a milder and more selective reducing agent, often preferred for sensitive substrates.
Standard laboratory glassware and magnetic stirrer
Procedure:
To a solution of the 4-amino-isoxazole (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Add STAB (1.5 - 2.0 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM or ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the N-alkylated 4-amino-isoxazole.
B. Buchwald-Hartwig Amination for N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of the 4-amino-isoxazole with aryl halides.[6][7]
Scientific Rationale & Mechanistic Insights: This cross-coupling reaction involves a catalytic cycle with a palladium(0) complex.[7][8] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 4: Buchwald-Hartwig N-Arylation of 4-Amino-isoxazoles
Materials:
4-Amino-isoxazole derivative (1.0 eq)
Aryl halide (bromide or iodide) (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
XPhos or other suitable phosphine ligand (0.04 - 0.10 eq)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In an oven-dried Schlenk tube or flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 - 0.05 eq), the phosphine ligand (0.04 - 0.10 eq), and the base (NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq).
Add the 4-amino-isoxazole (1.0 eq) and the aryl halide (1.2 eq).
Evacuate and backfill the reaction vessel with the inert gas three times.
Add anhydrous toluene or dioxane via syringe.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated 4-amino-isoxazole.
III. Diazotization and Subsequent Transformations: A Gateway to Diverse Functionalities
The conversion of the 4-amino group to a diazonium salt opens up a vast array of synthetic possibilities, allowing for the introduction of various substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.[9][10][11]
Scientific Rationale & Mechanistic Insights: The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[9][12] This forms a highly reactive diazonium salt intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, often with the aid of a copper(I) catalyst in Sandmeyer reactions.[10][13]
Caption: Diazotization and Subsequent Transformations.
Protocol 5: General Procedure for Diazotization and Sandmeyer Reaction
Materials:
4-Amino-isoxazole derivative (1.0 eq)
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Part A: Diazotization
Suspend the 4-amino-isoxazole (1.0 eq) in a mixture of concentrated acid and water in a beaker.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Sandmeyer Reaction (Halogenation or Cyanation)
In a separate flask, dissolve the copper(I) salt (CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding concentrated acid.
Cool the copper(I) salt solution to 0 °C.
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) salt solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography or distillation.
For Iodination: Slowly add a solution of potassium iodide (KI) to the cold diazonium salt solution and allow it to warm to room temperature.
For Hydroxylation: Slowly add the cold diazonium salt solution to boiling water or an aqueous solution of sulfuric acid.
IV. Data Summary and Comparison
Functionalization
Reagents
Typical Yields
Key Advantages
Potential Challenges
N-Acylation
Acyl chloride/anhydride, Base
70-95%
High yielding, robust, wide substrate scope
Over-acylation with di-functionalized amines
N-Sulfonylation
Sulfonyl chloride, Base
65-90%
Access to sulfonamides, good yields
Can be sluggish with sterically hindered amines
N-Alkylation
Aldehyde/ketone, STAB
50-85%
Mild conditions, good functional group tolerance
Potential for over-alkylation
N-Arylation
Aryl halide, Pd catalyst, Ligand, Base
60-90%
Forms challenging C-N bonds, broad scope
Requires inert atmosphere, catalyst/ligand cost
Diazotization/Sandmeyer
NaNO₂, Acid, Cu(I) salt
40-80%
Access to diverse functionalities (halo, CN, OH)
Diazonium salts can be unstable, safety concerns
V. Conclusion
The 4-amino group on the isoxazole scaffold is a remarkably versatile functional handle that provides a gateway to a vast array of chemical derivatives. The protocols and scientific rationale outlined in these application notes for acylation, sulfonylation, alkylation, arylation, and diazotization reactions offer researchers a robust toolkit for the strategic modification of 4-amino-isoxazoles. By leveraging these methodologies, scientists in drug discovery and materials science can efficiently generate novel compounds with tailored properties, accelerating the development of new therapeutics and advanced materials.
VI. References
Martisa, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Application Note: Acylation Strategies for Sterically Demanding 5-Cyclohexylisoxazol-4-amine
This Application Note is structured to address the specific synthetic challenges posed by 5-Cyclohexylisoxazol-4-amine . It deviates from standard templates to focus on the interplay between the steric bulk of the cycloh...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific synthetic challenges posed by 5-Cyclohexylisoxazol-4-amine . It deviates from standard templates to focus on the interplay between the steric bulk of the cyclohexyl group and the electronic deactivation of the heterocyclic amine.
Executive Summary & Chemical Context
Acylating 5-Cyclohexylisoxazol-4-amine presents a dual challenge often underestimated in standard library synthesis:
Electronic Deactivation: The isoxazole ring is electron-deficient, rendering the C4-amine less nucleophilic than standard anilines or alkyl amines.
Steric Occlusion: The cyclohexyl group at position C5 acts as a bulky ortho-substituent. This creates a "steric wall" that impedes the approach of electrophiles, particularly bulky carboxylic acid derivatives.
This guide prioritizes reagents that generate highly reactive acylating species to overcome the kinetic barrier set by the cyclohexyl group, while maintaining chemoselectivity to prevent ring opening or bis-acylation.
Interference: C5-Cyclohexyl group (Steric hindrance); Isoxazole ring (Inductive electron withdrawal).
Risk: Isoxazoles can be labile to reductive conditions (N-O bond cleavage) or strong nucleophiles (ring opening), though generally stable to standard acylation.
Reagent Selection Matrix
The choice of reagent depends heavily on the nature of the acyl donor (the carboxylic acid).
Acyl Donor Type
Recommended Reagent
Mechanism of Action
Why?
Simple / Aliphatic
Acid Chlorides (w/ Pyridine)
Nucleophilic Acyl Substitution
High electrophilicity overcomes steric barrier of C5-cyclohexyl.
Chiral / Epimerizable
T3P (Propylphosphonic anhydride)
Activation via mixed anhydride
Low epimerization risk; high yield in EtOAc/DMF.
Sterically Hindered
Ghosez’s Reagent or TFFH
In situ Acyl Chloride/Fluoride
Generates "supra-electrophiles" (Acyl Fluorides) small enough to access the amine.
Acid-Sensitive
HATU / HOAt
Active Ester Formation
HOAt (7-aza) speeds up reaction for hindered amines better than HOBt.
Decision Logic (Workflow)
The following Graphviz diagram illustrates the decision process for selecting the optimal acylation protocol based on the acid partner.
Caption: Decision tree for selecting acylation reagents based on the steric and electronic properties of the carboxylic acid partner.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Acid Chlorides)
Best for: Simple aromatic or aliphatic acids where harsh conditions are tolerated.
Rationale: The 5-cyclohexyl group creates a "pocket." Acid chlorides are small, highly reactive electrophiles that can penetrate this steric shield more effectively than bulky active esters (like OBt esters).
Materials:
5-Cyclohexylisoxazol-4-amine (1.0 equiv)
Acid Chloride (1.2 equiv) [Or generate in situ with Oxalyl Chloride + DMF cat.]
Triethylamine (TEA) or Pyridine (2.5 equiv)
Dichloromethane (DCM) [Anhydrous]
DMAP (0.1 equiv) [Catalyst - Critical for hindered amines]
Step-by-Step:
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). If solubility is poor, use THF or a DCM/DMF (9:1) mixture.
Base Addition: Add TEA (2.5 mmol) and DMAP (0.1 mmol). Cool to 0°C under nitrogen.
Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine.
Acylation: Add the acid chloride (1.2 mmol) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check TLC.[2] If starting material persists, heat to reflux (40°C).
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (briefly) to remove Pyridine/DMAP, then Brine. Dry over Na2SO4.[3]
Protocol B: The "High-Precision" Method (T3P)
Best for: Chiral acids or when high purity is required without chromatography.
Rationale: T3P (Propylphosphonic anhydride) generates a mixed anhydride that is highly reactive but respects chiral centers. It is often superior to EDC/HOBt for electron-deficient amines.
Materials:
Carboxylic Acid (1.1 equiv)
Amine (1.0 equiv)
T3P (50% wt in EtOAc) (1.5 equiv)
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc or DMF (if solubility is an issue)
Step-by-Step:
Combine: In a vial, mix the Carboxylic Acid, Amine, and Base in EtOAc (or DMF).
Activate: Add T3P solution dropwise at 0°C.
Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.
Workup: The by-products of T3P are water-soluble. simply wash the reaction mixture with water, 1N HCl, and sat. NaHCO3. Evaporate solvent.[4]
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered acids (e.g., tertiary butyl, adamantyl) where other methods fail.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides (or fluorides if Pyridine-HF is added) under neutral conditions. This avoids the harshness of SOCl2 but maintains the reactivity of an acid chloride.
Step-by-Step:
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.1 equiv) at RT. Stir 1 hour. (Acid Chloride formation is quantitative).
Coupling: Add the 5-Cyclohexylisoxazol-4-amine (1.0 equiv) and DIPEA (2.0 equiv) directly to this solution.
Completion: Stir 2 hours. The reaction is usually rapid.
Troubleshooting & Optimization
Observation
Diagnosis
Solution
No Reaction (SM recovered)
Steric hindrance is too high.
Switch to Protocol C (Acid Chloride). Add DMAP (0.5 equiv). Switch solvent to DMAc and heat to 80°C.
Low Conversion (<50%)
Poor nucleophilicity of amine.
Use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the amine first (form the amide anion), then add Acid Chloride.
Bis-acylation (Imide formation)
Excess reagent/High temp.
Use exactly 1.05 equiv of acylating agent. Avoid heating.
Isoxazole Ring Opening
Strong reducing conditions or strong base.
Avoid conditions using Pd/C (hydrogenation) or strong nucleophiles like hydroxide at high temps.
References
Isoxazole Reactivity Overview
Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958.
T3P Application Note
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 140-177.
Ghosez's Reagent Protocol
Ghosez, L., et al.[5] "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis, 2001 .
Acyl Fluorides for Hindered Amines
Carpino, L. A., et al. "The 7-azabenzotriazole active ester (HOAt) and its application in the difficult coupling of hindered amino acids." Journal of the American Chemical Society, 1993, 115, 4397.
Disclaimer: This guide assumes standard laboratory safety practices. Isoxazole derivatives should be handled with care, and all reactions involving acid chlorides or coupling agents should be performed in a fume hood.
Application Note: Microwave-Assisted Derivatization of 5-Cyclohexylisoxazol-4-amine
Executive Summary This application note details the optimized protocols for the microwave-assisted synthesis and derivatization of 5-Cyclohexylisoxazol-4-amine . While isoxazole-4-amines are privileged scaffolds in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for the microwave-assisted synthesis and derivatization of 5-Cyclohexylisoxazol-4-amine . While isoxazole-4-amines are privileged scaffolds in medicinal chemistry (found in Valdecoxib, Leflunomide analogs), their nucleophilicity is often attenuated by the electron-withdrawing nature of the heterocycle and, in this specific case, the steric bulk of the adjacent 5-cyclohexyl group.
Conventional thermal heating often leads to prolonged reaction times (>12 hours) and incomplete conversion. This guide demonstrates how dielectric heating (microwave irradiation) overcomes these kinetic barriers, enabling quantitative amide coupling in under 20 minutes. We provide a validated workflow for generating amide libraries, a critical step in Structure-Activity Relationship (SAR) studies.
Chemical Context & Mechanistic Insight
The Challenge: Nucleophilicity vs. Sterics
The 4-amino group on the isoxazole ring is significantly less nucleophilic than a standard aniline or alkyl amine due to:
Electronic Effect: The electronegative oxygen and nitrogen atoms in the isoxazole ring pull electron density away from the exocyclic amine (–NH₂), reducing its HOMO energy.
Steric Effect: The 5-cyclohexyl group is bulky. It creates a "picket fence" effect, hindering the approach of electrophiles (like carbonyl carbons) to the nitrogen lone pair.
The Microwave Solution
Microwave (MW) irradiation applies an oscillating electric field (typically 2.45 GHz), causing dipolar molecules (solvents and reagents) to rotate and align with the field.[1] This generates internal heat through molecular friction and dielectric loss.
Arrhenius Advantage: The rapid superheating allows the reaction to access higher temperatures (e.g., 140°C) instantaneously, which is often impossible with conventional oil baths due to solvent reflux limitations or slow heat transfer.[1]
Polar Transition States: The formation of the amide bond involves a dipolar transition state (zwitterionic tetrahedral intermediate). MW irradiation stabilizes this polar transition state, effectively lowering the activation energy (
).
Experimental Protocols
Protocol A: Direct Amide Coupling (Carboxylic Acid + Amine)
Best for: Combinatorial library generation using diverse carboxylic acids.[1]
To ensure the protocol is working correctly, perform this check:
LCMS Monitoring: The starting material (Amine) typically elutes earlier than the amide product on a C18 column. Look for the disappearance of the M+H peak (MW: ~166.2 for amine) and appearance of Product M+H.
Appearance: The reaction mixture should darken slightly but should not turn into a black tar (indication of decomposition). If tar forms, reduce Temp by 10°C.
Visualized Workflows
Experimental Workflow Diagram
This diagram outlines the logical flow from reagent selection to final product isolation.
Caption: Figure 1. Decision tree and workflow for the microwave-assisted derivatization of 5-Cyclohexylisoxazol-4-amine.
Safety & Handling
Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Ensure vials are not filled more than 75% volume.
Chemical Hazards: 5-Cyclohexylisoxazol-4-amine is an irritant. HATU is a sensitizer. Handle all reagents in a fume hood.
Solvent Choice: Avoid low-boiling solvents (Ether, DCM) at temperatures >100°C unless the vessel is rated for high pressure (30 bar).[1] DMF or NMP are safer for high-temperature couplings.
References
Microwave-Assisted Synthesis of Amides
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3]
Improving reaction yields of 5-Cyclohexylisoxazol-4-amine synthesis
This guide is structured as a specialized technical support resource for researchers encountering yield or purity issues in the synthesis of 5-Cyclohexylisoxazol-4-amine . It prioritizes high-fidelity chemical logic, tro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support resource for researchers encountering yield or purity issues in the synthesis of 5-Cyclohexylisoxazol-4-amine . It prioritizes high-fidelity chemical logic, troubleshooting, and scalable protocols.
Executive Summary & Core Logic
The synthesis of 5-Cyclohexylisoxazol-4-amine presents a classic regioselectivity challenge. The primary failure mode is not the formation of the isoxazole ring itself, but the regiochemical ambiguity during cyclization (leading to the 3-cyclohexyl isomer) or ring cleavage during the reduction of the nitro precursor.
To guarantee high yields (>75%) and regiopurity (>98%), we recommend shifting from the traditional
-keto ester nitrosation route to a Directed Enaminone Pathway . This method locks the regiochemistry before the ring closes.
The Optimized Pathway (Recommended)
Enaminone Formation: Condensation of acetylcyclohexane with DMF-DMA.
Regioselective Cyclization: Reaction with hydroxylamine to form 5-cyclohexylisoxazole.
Electrophilic Nitration: C4-selective nitration using mild mixed anhydrides.
Chemoselective Reduction: Metal-mediated reduction (avoiding catalytic hydrogenation to prevent N-O bond cleavage).
Synthetic Route Analysis (Interactive Diagram)
The following diagram illustrates the critical decision points. The "Red Path" indicates common failure modes, while the "Green Path" represents the optimized protocol.
Caption: Comparative workflow showing the regiochemical advantage of the Enaminone route (Green) versus the traditional β-keto ester route (Red).
Troubleshooting Guide (Q&A Format)
Module A: Low Yields in Isoxazole Formation
User Question: "I am getting a 60:40 mixture of isomers when reacting my
-keto ester with hydroxylamine. How do I force the formation of the 5-cyclohexyl isomer?"
Scientist Response:
You are experiencing regiochemical drift . In
-keto esters, hydroxylamine can attack either the ketone (C3) or the ester carbonyl (C1), leading to a mixture of 3-cyclohexyl-5-isoxazolone and 5-cyclohexyl-3-isoxazolone (or their tautomers).
The Fix: Switch to the Enaminone Intermediate .
Protocol: React acetylcyclohexane with
-dimethylformamide dimethyl acetal (DMF-DMA) at 110°C for 12 hours. The resulting enaminone has a "hard" carbonyl and a "soft" enamine -carbon.
Why it works: Hydroxylamine is a hard nucleophile and will preferentially attack the hard carbonyl of the enaminone first, followed by cyclization on the nitrogen. This mechanism exclusively yields the 5-cyclohexyl isoxazole core [1].
Module B: Nitration Safety & Selectivity
User Question: "During nitration of 5-cyclohexylisoxazole using standard
, I see a lot of tar and decomposition. The yield is <30%."
Scientist Response:
The isoxazole ring is electron-deficient but acid-sensitive. Standard "mixed acid" nitration is too harsh and often nitrates the cyclohexyl ring or causes oxidative ring opening.
The Fix: Use Acetyl Nitrate generated in situ.
Protocol: Dissolve 5-cyclohexylisoxazole in Acetic Anhydride (
). Cool to 0°C. Add Fuming dropwise.
Why it works: This generates acetyl nitrate (
), a milder nitrating agent. The reaction proceeds via electrophilic aromatic substitution at C4 (the only available position). The mild conditions prevent oxidation of the cyclohexyl ring [2].
Safety Note: Never add
to ; always add acid to the anhydride to prevent thermal runaway.
Module C: Reduction Fails (Ring Opening)
User Question: "I tried reducing the nitro group with
and Pd/C. The NMR shows the nitro group is gone, but the product isn't an isoxazole. It looks like an enamino ketone."
Scientist Response:
You have cleaved the N-O bond. The isoxazole N-O bond is labile under catalytic hydrogenation conditions (
), effectively destroying your heterocycle to form an enamino ketone.
The Fix: Use Chemical Reduction (Fe or Zn) .
Protocol: Suspend the nitro compound in Ethanol/Water (3:1). Add 5 equivalents of Iron powder (Fe) and 5 equivalents of Ammonium Chloride (
). Reflux for 2 hours.
Why it works: This single-electron transfer (SET) mechanism reduces the nitro group to an amine without providing the surface catalysis required to cleave the N-O bond [3].
Optimized Experimental Protocol
Standardized for 10 mmol scale.
Step
Reagents
Conditions
Expected Yield
Critical QC Point
1. Enaminone
Acetylcyclohexane (1.0 eq), DMF-DMA (1.2 eq)
110°C, 12h, Neat
>90%
Solidifies upon cooling. Wash with cold hexanes.
2. Cyclization
Enaminone (1.0 eq), (1.1 eq)
EtOH, Reflux, 4h
>85%
H NMR: Doublet at ~8.2 ppm (H3 proton).
3. Nitration
(1.5 eq), (Solvent)
0°C to RT, 2h
>70%
Quench on ice. Product precipitates as solid.
4. Reduction
Fe powder (5 eq), (5 eq)
EtOH/, 80°C, 2h
>80%
Filter hot to remove iron oxides.
FAQs
Q: Can I use the Curtius rearrangement instead?A: Yes. If you start with Ethyl 5-cyclohexylisoxazole-4-carboxylate , the Curtius rearrangement (using DPPA) is an excellent alternative that avoids the nitration step entirely. This is preferred for GMP campaigns to avoid potential explosive nitro-intermediates, though it requires a different starting material (ethyl 3-cyclohexyl-3-oxopropanoate + orthoformate) [4].
Q: How do I remove the iron residues after reduction?A: Filter the hot reaction mixture through a Celite pad. Wash the pad with hot ethanol. If the filtrate is green (Fe salts), treat with EDTA solution or perform a basic workup (
) to precipitate iron hydroxides.
Q: My product is turning brown on the shelf.A: 4-Aminoisoxazoles are electron-rich and prone to oxidation. Store the amine as a Hydrochloride salt (HCl salt) at -20°C. The salt form is indefinitely stable.
References
Regioselectivity in Isoxazole Synthesis
Title: Regioselective synthesis of 5-substituted isoxazoles
Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
Context: Establishes the enaminone route as superior for 5-substituted systems.
(General Journal Link)
Nitration Methodology
Title: Direct nitration of five membered heterocycles.[1][2]
Solving solubility issues of 5-Cyclohexylisoxazol-4-amine in aqueous buffers
Welcome to the technical support guide for 5-Cyclohexylisoxazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Cyclohexylisoxazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of the molecule's properties, enabling you to design robust experimental protocols and troubleshoot issues effectively.
Section 1: Understanding the Core Problem: The Physicochemical Nature of 5-Cyclohexylisoxazol-4-amine
Before addressing specific problems, it is crucial to understand the chemical structure of 5-Cyclohexylisoxazol-4-amine. The molecule's behavior in aqueous solutions is dictated by two key features:
The Hydrophobic Cyclohexyl Group: This bulky, nonpolar aliphatic ring is the primary driver of the compound's low intrinsic water solubility. It resists interaction with polar water molecules, favoring aggregation or partitioning into nonpolar environments. As the size of alkyl groups on a molecule increases, aqueous solubility generally decreases.[1][2]
The Basic 4-Amino Group: The amine (-NH₂) function on the isoxazole ring is a weak base.[3] Like most simple alkylamines, its conjugate acid is expected to have a pKa in the range of 9.5 to 11.0.[4] This basicity is the key to unlocking its solubility. By lowering the pH of the aqueous environment, the amine group becomes protonated (forms R-NH₃⁺), creating a positively charged ion. This charged species is significantly more polar and, therefore, much more soluble in water.[5]
The central challenge, therefore, is balancing the hydrophobicity of the cyclohexyl ring with the pH-dependent charge of the amino group.
This section addresses common issues in a direct question-and-answer format.
Q1: My 5-Cyclohexylisoxazol-4-amine is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is happening?
Answer: This is the most common issue and is entirely expected. At pH 7.4, which is significantly below the pKa of the amine group, the compound exists predominantly in its neutral, uncharged form. In this state, the hydrophobic cyclohexyl group dominates its behavior, leading to very poor aqueous solubility. Attempting to dissolve the neutral form directly in a neutral buffer will likely result in a suspension, not a true solution.
Q2: I prepared a concentrated stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
Answer: This phenomenon is known as "crashing out." While the compound is soluble in a polar aprotic solvent like DMSO, this does not guarantee its solubility when introduced to an aqueous environment.[6][7] When the DMSO stock is diluted, the compound is suddenly exposed to water. If the final concentration in the buffer exceeds its maximum aqueous solubility at that pH, it will precipitate.
Troubleshooting Steps:
Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try reducing it by 5-10 fold.
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously to maximize initial dispersion.
Acidify the Final Buffer: The most effective solution is to ensure your final aqueous buffer has a pH that can support the desired concentration. A lower pH will keep the compound protonated and soluble.
Q3: What is the recommended starting point for solubilizing this compound for a biological assay?
Answer: The most reliable method is to prepare an acidic stock solution and then dilute it into your final assay buffer, carefully controlling the final pH.
Recommended Starting Protocol:
Prepare a 10 mM stock solution of 5-Cyclohexylisoxazol-4-amine in 10-50 mM Hydrochloric Acid (HCl).
Use gentle warming (37°C) and sonication to aid dissolution. The solution should become clear.
When adding this acidic stock to your final assay buffer, ensure the buffer has sufficient capacity to maintain the desired final pH. For example, adding 10 µL of a 10 mM stock in 10 mM HCl to 1 mL of a 50 mM HEPES buffer at pH 7.5 will result in a negligible pH shift.
Q4: How low do I need to adjust the pH to see a significant increase in solubility?
Answer: As a rule of thumb, for a basic compound, solubility increases dramatically at pH values at least 2 units below its pKa. Given the estimated pKa of ~10, a pH of 7.5 or lower should ensure the compound is almost fully protonated. The relationship between pH and the solubility of amines can be complex and may not perfectly follow the Henderson-Hasselbalch equation, especially in divalent buffer systems.[8] Therefore, empirical testing is essential.
Q5: Are there any buffer components I should avoid?
Answer: While less common for simple amines, some buffer components can cause issues. For instance, buffers containing divalent cations (like Ca²⁺ or Mg²⁺ in Krebs buffer) have been known to form less soluble salts with certain drugs. If you observe precipitation in such buffers even at an acidic pH, consider switching to a buffer with only monovalent ions, such as a sodium phosphate or HEPES-based buffer. The composition and strength of the buffer, not just its pH, can influence the final solubility.
Q6: Can I use co-solvents or other excipients to improve solubility?
Answer: Yes, if pH adjustment alone is insufficient or undesirable for your experimental system.
Co-solvents: Organic solvents like ethanol, propylene glycol (PEG), or N,N-dimethylformamide (DMF) can be included in the final buffer in small percentages (typically 0.1-5%).[9] Caution: Always run a vehicle control, as co-solvents can affect protein function or cell viability.
Excipients: For significant solubility challenges, cyclodextrins are an excellent choice.[10] These are cyclic oligosaccharides that can encapsulate the hydrophobic cyclohexyl group, presenting a hydrophilic exterior to the aqueous solvent.[11] Sulfobutylether-β-cyclodextrin (SBECD) is a common, well-tolerated option for parenteral and in-vitro use.
Q7: How can I accurately measure the solubility of my compound in my final buffer?
Answer: A kinetic or thermodynamic solubility assay is recommended.
Kinetic Solubility: This is often measured using nephelometry or turbidimetry, which detects light scattering from precipitated particles as a DMSO stock is diluted into the buffer.[12][13] It's a high-throughput method useful for early-stage discovery.[14]
Thermodynamic Solubility (Shake-Flask Method): This is the gold standard. An excess of the solid compound is added to the buffer and shaken for 24-48 hours to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV.[15]
Section 3: Key Experimental Protocols
These protocols provide a validated, step-by-step framework for handling 5-Cyclohexylisoxazol-4-amine.
Protocol 1: Preparation of an Acidic Stock Solution
This protocol is the recommended starting point for most applications.
Objective: To prepare a 10 mM aqueous stock solution.
Materials: 5-Cyclohexylisoxazol-4-amine (solid), 0.1 M HCl, sterile water, volumetric flasks.
Procedure:
Weigh the required amount of compound for a 10 mM solution.
Add a small volume of 0.1 M HCl to the solid.
Vortex and sonicate in a water bath for 5-10 minutes until the solid is fully dissolved and the solution is clear.
Bring the solution to the final volume with sterile water.
Sterile-filter the solution using a 0.22 µm filter if required for cell-based assays.
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Studies on similar compounds dissolved in DMSO have shown good stability when frozen.[16]
Protocol 2: General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving solubility issues.
Caption: Logical troubleshooting workflow for solubility issues.
Based on typical pKa values for simple alkylamines.[4]
Aqueous Solubility (pH 7.4)
Very Low / Poor
The hydrophobic nature dominates when the amine is in its neutral form.[17]
Aqueous Solubility (pH < 6.0)
High
The amine is protonated (R-NH₃⁺), forming a soluble salt.[5]
Recommended Stock Solvent
10-50 mM HCl (aqueous)
Directly creates the soluble salt form.
Alternative Stock Solvent
DMSO, DMF
For water-sensitive applications; requires careful dilution to avoid precipitation.[7]
Diagram 1: pH-Dependent Solubilization Mechanism
This diagram illustrates the chemical principle behind using pH to control solubility.
Caption: Effect of pH on the ionization state and solubility.
References
MDPI. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available at: [Link]
Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available at: [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
Cheméo. Chemical Properties of cyclohexyl-n-propyl-amine. Available at: [Link]
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Available at: [Link]
Cristofoletti, R., & Dressman, J. B. (2010). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences, 40(4), 311-319. Available at: [Link]
Chemistry LibreTexts. Advanced Properties of Amines. (2023). Available at: [Link]
Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available at: [Link]
Chemistry LibreTexts. Precipitation Reactions. (2025). Available at: [Link]
Sun, D., Yu, L. X., & Hussain, M. A. (2014). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Dissolution Technologies, 21(4), 18-26. Available at: [Link]
National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). (2024). Available at: [Link]
Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). Available at: [Link]
Che, L. H., & Tice, R. R. (1984). The stability of mutagenic chemicals stored in solution. Environmental Mutagenesis, 6(6), 833-840. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 80764, 4-Cyclohexylbenzenamine. Available at: [Link]
European Pharmaceutical Review. Novel excipients for solubility enhancement. (2022). Available at: [Link]
YouTube. Precipitation Reactions and Net Ionic Equations. (2016). Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12352962, 4-Cyclohexyl-4,5-dihydrooxazol-2-amine. Available at: [Link]
Dissolution Technologies. Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. (2014). Available at: [Link]
BioPharma PEG. Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). Available at: [Link]
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]
Fiveable. Amines and Heterocycles. Available at: [Link]
University of Cambridge. Solubility and pH of amines. Available at: [Link]
ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021). Available at: [Link]
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025). Available at: [Link]
Lumen Learning. Properties of amines | Organic Chemistry II. Available at: [Link]
ResearchGate. (PDF) Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. (1996). Available at: [Link]
Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Available at: [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
HORIZON. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Available at: [Link]
YouTube. Determining if a PRECIPITATE will form in a solution. (2020). Available at: [Link]
ResearchGate. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF. (2025). Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7965, Cyclohexylamine. Available at: [Link]
Manufacturing Chemist. Enhancing solubility with novel excipients. (2025). Available at: [Link]
JoVE. Video: Extraction: Effects of pH. (2024). Available at: [Link]
Pathways to Chemistry. Precipitation Reactions Exercise Answer Key. Available at: [Link]
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 132958, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]
MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Available at: [Link]
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Available at: [Link]
Chemistry LibreTexts. 16.3: Precipitation and the Solubility Product. (2023). Available at: [Link]
Technical Support Center: Removal of Metal Catalysts from 5-Cyclohexylisoxazol-4-amine Products
Welcome to the technical support center for the purification of 5-Cyclohexylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Cyclohexylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual metal catalysts from your final product. The presence of residual metals, even in trace amounts, can be detrimental to the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of metal removal, particularly in the context of a chelating molecule like 5-Cyclohexylisoxazol-4-amine.
The structural features of 5-Cyclohexylisoxazol-4-amine, namely the amine group and the nitrogen and oxygen atoms in the isoxazole ring, present a unique challenge. These functionalities can act as ligands, forming stable complexes with residual metal catalysts, such as palladium, making their removal more complex than for non-chelating molecules.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 5-Cyclohexylisoxazol-4-amine product?
A1: The primary challenge stems from the molecular structure of 5-Cyclohexylisoxazol-4-amine itself. The nitrogen atom of the amine group and the heteroatoms of the isoxazole ring can act as ligands, chelating with the palladium catalyst. This forms a stable metal-product complex that can be difficult to break apart using standard purification methods like simple filtration or crystallization.[2]
Q2: What are the most common methods for removing metal catalysts in pharmaceutical synthesis?
A2: The most prevalent and effective methods include:
Adsorption onto Scavengers: These are solid-supported materials with functional groups that have a high affinity for the target metal.[2][5] Common types include silica-based scavengers (e.g., QuadraSil™) and polymer-bound scavengers.[6][7][8]
Activated Carbon Treatment: A cost-effective method for adsorbing residual metals.[9][10] However, it can sometimes lead to product loss due to non-specific binding.[2][5]
Chromatography: Passing the crude product through a plug of silica gel or celite can effectively trap metal residues.[5][11]
Crystallization: This can be an effective final purification step, where the metal impurities are left behind in the mother liquor.[5][12] However, for strongly chelating products, the metal can sometimes co-crystallize with the product.[12]
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (like EDTA) can be used to pull the metal out of the organic phase.[13][14][15]
Q3: What are the regulatory limits for residual metals in APIs?
A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[12][16][17][18] This guideline establishes Permitted Daily Exposures (PDEs) for various metals. For example, palladium, a common catalyst, has a PDE of 100 µ g/day for oral exposure.[19] It is crucial to consult the latest version of the ICH Q3D guidelines to ensure compliance.[17][19][20]
Q4: How do I choose the right metal scavenger for my process?
A4: The selection of a metal scavenger depends on several factors:
The nature of the metal: Different scavengers have varying affinities for different metals. Thiol-functionalized scavengers, for example, are generally very effective for palladium.[2]
The reaction solvent: The scavenger must be compatible with your solvent system.
The temperature of the process: Some scavengers have optimal temperature ranges for performance.
Potential for product interaction: The scavenger should not react with or bind to your 5-Cyclohexylisoxazol-4-amine product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of metal catalysts from your 5-Cyclohexylisoxazol-4-amine product.
Issue 1: High levels of residual palladium detected by ICP-MS after initial purification.
Possible Cause: Strong chelation of palladium by the 5-Cyclohexylisoxazol-4-amine product.
Troubleshooting Steps:
Employ a High-Affinity Scavenger:
Rationale: A scavenger with a stronger affinity for palladium than your product is needed to break the palladium-product complex. Thiol-based or triamine-based silica scavengers are often effective for palladium removal.[2]
Protocol: See "Protocol 1: Metal Scavenging with Functionalized Silica."
Optimize Scavenging Conditions:
Rationale: Increasing the temperature and/or reaction time can enhance the scavenger's efficiency by providing the necessary activation energy to break the metal-product bond and promoting the formation of the more stable metal-scavenger complex.[2]
Actionable Advice: Screen a range of temperatures (e.g., 25 °C, 40 °C, 60 °C) and time points (e.g., 2h, 8h, 24h) to find the optimal conditions for your specific system.
Combination of Methods:
Rationale: A multi-step approach can be more effective than a single method. For instance, an initial treatment with a scavenger can be followed by a polishing step with activated carbon or crystallization.
Actionable Advice: After treatment with a metal scavenger, consider a subsequent treatment with activated carbon (see "Protocol 2") or proceed with recrystallization.
Issue 2: Significant product loss during activated carbon treatment.
Possible Cause: Non-specific adsorption of the 5-Cyclohexylisoxazol-4-amine product onto the activated carbon.[2][5]
Troubleshooting Steps:
Reduce the Amount of Activated Carbon:
Rationale: Using a lower loading of activated carbon may still be sufficient to remove the metal catalyst while minimizing product loss.
Actionable Advice: Titrate the amount of activated carbon used, starting with a lower percentage (e.g., 1-2 wt%) and monitoring both palladium removal and product recovery.
Screen Different Grades of Activated Carbon:
Rationale: Activated carbons have different surface properties and pore structures. A different grade may exhibit lower affinity for your product while still effectively scavenging the metal.[5]
Actionable Advice: Test various commercially available activated carbons to identify one that provides the best balance of metal removal and product recovery.
Consider an Alternative Method:
Rationale: If product loss remains high, a more selective method like a metal scavenger may be more appropriate.[5]
Actionable Advice: Switch to a functionalized silica scavenger (see "Protocol 1").
Issue 3: Metal catalyst precipitates with the product during crystallization.
Possible Cause: The metal-product complex is co-crystallizing.
Troubleshooting Steps:
Pre-treat with a Scavenger or Activated Carbon:
Rationale: Removing the majority of the metal catalyst before crystallization will prevent its incorporation into the crystal lattice.
Actionable Advice: Perform a scavenging step (Protocol 1 or 2) on the crude product before proceeding with crystallization.
Optimize Crystallization Solvent System:
Rationale: The choice of solvent can influence the solubility of both the product and the metal-product complex. A solvent system that maximizes the solubility of the metal complex while minimizing the solubility of the product at a lower temperature can lead to better separation.
Actionable Advice: Experiment with different solvent and anti-solvent combinations for your crystallization.
Experimental Protocols
Protocol 1: Metal Scavenging with Functionalized Silica (e.g., QuadraSil™ MP)
Dissolve the Crude Product: Dissolve your crude 5-Cyclohexylisoxazol-4-amine in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of 10-100 mg/mL.
Add the Scavenger: Add the functionalized silica scavenger (typically 5-10 equivalents relative to the residual metal content, or 10-20 wt% if the metal content is unknown).
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[2]
Filter the Scavenger: Filter the mixture through a pad of celite to remove the solid-supported scavenger.[5]
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of your product.[5]
Concentrate the Solution: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Analyze for Residual Metal: Submit a sample for ICP-MS analysis to determine the final palladium concentration.[21][22][23][24][25]
Protocol 2: Palladium Removal Using Activated Carbon
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]
Concentrate the Solution: Combine the filtrate and washings, and concentrate to yield the product with reduced palladium content.
Analyze for Residual Metal: Submit a sample for ICP-MS analysis.[21][22][23][24][25]
Data Presentation
Table 1: Comparison of Metal Scavenging Methods for a Generic Amine-Containing Compound
Method
Metal Catalyst
Typical Loading
Temperature (°C)
Time (h)
Typical Final Metal Level (ppm)
Potential for Product Loss
Functionalized Silica (Thiol)
Palladium
5-10 eq.
25-60
4-24
< 10
Low
Activated Carbon
Palladium
5-10 wt%
25-50
1-18
< 20
Medium to High
Crystallization (alone)
Palladium
N/A
Varies
Varies
> 50 (if chelation is strong)
Low (if optimized)
Aqueous Wash (EDTA)
Palladium
1.1 eq.
25
1
< 50
Low
Note: The efficacy of each method is highly dependent on the specific substrate, solvent, and reaction conditions.
Visualizations
Caption: Decision workflow for selecting a metal catalyst removal strategy.
References
Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (n.d.).
How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
Improving Operator Safety in API Catalyst Recovery - Amazon Filters. (n.d.).
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
Scavenging Technologies from Johnson Matthey. (n.d.).
Technical Support Center: Metal Catalyst Removal from Cyclization Reactions - Benchchem. (n.d.).
US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
Amines and Chelates | Dow Inc. (n.d.).
ICP-MS analyses of residual palladium in products 4 and 11 - ResearchGate. (n.d.).
Quadrasil MP I: Silica metal scavenger - Johnson Matthey. (n.d.).
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (n.d.).
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
What is metal scavenging and what are metal scavengers? - Biotage. (2023, January 20).
Recent advances in amines as separating agents for metal ions - ResearchGate. (2025, August 9).
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21).
Metal Scavenger Guide - Sopachem. (n.d.).
Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.).
Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
Palladium Detection for API - Arbor Assays. (2000, May 4).
Elemental Impurities in Drug Products Guidance for Industry - FDA. (2018, August 1).
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025, August 6).
Chelating Extractants for Metals - MDPI. (n.d.).
Apeiron's Metal Scavenging Solutions. (n.d.).
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
Metal scavengers | Johnson Matthey. (n.d.).
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. (n.d.).
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - MDPI. (2020, October 27).
amine group-containing chelating: Topics by Science.gov. (n.d.).
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
User Guide QuadraSil Metal Scavengers - Sigma-Aldrich. (n.d.).
Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30).
FDA Guidance on Elemental Impurities in Drug Products - US Pharmacopeia (USP). (2016, September 29).
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. (2025, August 6).
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016, September 1).
Comparative Guide: IR Spectroscopy Characteristic Peaks of Amino-Isoxazoles
Executive Summary This guide provides a technical analysis of the infrared (IR) spectroscopic signatures of amino-isoxazoles, a critical class of heterocyclic building blocks in drug discovery (e.g., sulfamethoxazole, va...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectroscopic signatures of amino-isoxazoles, a critical class of heterocyclic building blocks in drug discovery (e.g., sulfamethoxazole, valdecoxib). The primary diagnostic challenge lies in distinguishing the isoxazole core from isosteric systems like pyrazoles and oxazoles, and differentiating between regioisomers (3-amino vs. 5-amino).[1]
The definitive identifier for the isoxazole ring is the N–O stretching vibration , typically found between 900–1200 cm⁻¹ (specifically ~1153 cm⁻¹ for certain derivatives), which is absent in pyrazoles. This guide details the vibrational modes, provides a comparative analysis of isomers, and outlines a self-validating KBr pellet protocol for maximum resolution.
Fundamental Vibrational Modes: The Isoxazole Fingerprint[1]
The IR spectrum of amino-isoxazoles is dominated by the interplay between the electron-withdrawing isoxazole ring and the electron-donating amino group.
The Isoxazole Core Vibrations
Unlike benzene or pyridine, the isoxazole ring lacks perfect symmetry, making most ring vibrations IR active.
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
C=N Stretching
1550 – 1660
Strong
Often overlaps with N-H bending (scissoring). The C=N bond in isoxazoles is shorter and stiffer than in pyrazoles, often shifting this peak to higher frequencies.
Ring Stretching (C=C)
1370 – 1500
Medium-Strong
Skeletal vibrations of the heterocyclic ring. Multiple bands are common due to resonance.
N–O Stretching
900 – 1160
Medium
CRITICAL IDENTIFIER. This band distinguishes isoxazoles from pyrazoles (N–N) and furans. Often observed near 1153 cm⁻¹ or split into ring breathing modes around 1000–1100 cm⁻¹.
C–H Stretch (Aromatic)
3100 – 3150
Weak
Characteristic of heteroaromatic protons (C4-H or C5-H).
The Amino Group Interaction
The position of the amino group (C3 vs. C5) significantly alters the N-H stretching frequencies due to different conjugation pathways and hydrogen-bonding capabilities.
N–H Asymmetric Stretch: ~3400 – 3500 cm⁻¹
N–H Symmetric Stretch: ~3300 – 3350 cm⁻¹
N–H Bending (Scissoring): ~1620 – 1650 cm⁻¹ (Often appears as a shoulder on the C=N ring stretch).
Comparative Analysis: Distinguishing Isomers and Analogs
Regioisomer Differentiation: 3-Amino vs. 5-Amino-Isoxazole
Differentiation is achieved not just by peak position, but by peak shape and intensity, driven by the solid-state hydrogen bonding network.
3-Amino-isoxazole:
Electronic Environment: The amino group is adjacent to the ring nitrogen.
Physical Property Correlation: Higher melting point (148–150°C) indicates a robust H-bond network.
IR Signature: Expect broader, more intense N-H stretching bands due to strong intermolecular H-bonding (dimer formation similar to 2-aminopyridine). The ring stretching frequencies are often slightly lower due to effective conjugation with the ring nitrogen.
5-Amino-isoxazole:
Electronic Environment: The amino group is adjacent to the ring oxygen.
Physical Property Correlation: Lower melting point (84–86°C).[1]
IR Signature:Sharper N-H bands are often observed as the H-bonding capability is distinct (interaction with the less basic oxygen). The C=C stretching band may be more pronounced due to the enamine-like character at the 5-position.
Isoxazole vs. Pyrazole vs. Oxazole
The following table summarizes the key shifts used to distinguish these isosteres.
Feature
Amino-Isoxazole
Amino-Pyrazole
Amino-Oxazole
Heteroatom Link
N–O Bond
N–N Bond
C–O–C / C=N
Diagnostic Peak
~1153 cm⁻¹ (N-O)
None in 1150 region
~1050-1150 cm⁻¹ (C-O-C)
N-H Character
Primary amine (2 bands)
Primary (if N1-H is sub'd) or Broad (if N1-H exists)
Primary amine (2 bands)
Ring Breathing
~1000–1100 cm⁻¹
~1000–1050 cm⁻¹
~1080–1100 cm⁻¹
Visualization of Structural Logic
The following diagram illustrates the decision tree for assigning an unknown amino-heterocycle spectrum.
Figure 1: Decision tree for identifying amino-isoxazole isomers and distinguishing them from isosteric heterocycles based on IR spectral features.
For research-grade identification, Transmission FTIR (KBr Pellet) is superior to ATR (Attenuated Total Reflectance) for this application. ATR often has poor sensitivity for the subtle ring breathing modes and can distort relative peak intensities of the N-H stretches due to depth of penetration issues.
Reagents & Equipment
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
Ratio Control: Mix 1.5 mg of sample with 200 mg of KBr (approx. 1:130 ratio). Causality: Too much sample leads to detector saturation (flat-topped peaks); too little yields poor signal-to-noise.
Grinding: Grind in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved. Causality: Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent Christiansen effect (scattering baseline).
Pressing: Transfer to die. Apply vacuum for 1 minute (to remove air/moisture), then apply 8–10 tons of pressure for 2 minutes.
Validation Check (The "Window" Test): Hold the pellet up to a light source. It must be transparent , not cloudy.
Cloudy White: Moisture contamination or insufficient pressure. Action: Regrind and dry KBr.
Opaque Spots: Poor grinding.[2] Action: Discard and re-grind new sample.
Data Acquisition Parameters
Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res for fingerprinting).
Scans: 32 or 64 scans to average out random noise.
Synthesis and Characterization of Isoxazole Derivatives (IR Analysis)
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences
URL:[Link]
High-resolution infrared spectrum of isoxazole vapor
Source: ResearchGate
URL:[3][4][5][Link]
KBr Pellet Preparation Method for FTIR
Source: Shimadzu
URL:[Link]
Spectroscopic Characterization of 3-Aminoisoxazole
Source: National Institutes of Health (PMC)
URL:[Link]
Comparative Guide: Elemental Analysis Standards for 5-Cyclohexylisoxazol-4-amine Validation
Executive Summary & Core Directive In the validation of pharmaceutical intermediates, 5-Cyclohexylisoxazol-4-amine ( ) presents a specific analytical challenge due to its high nitrogen content (~16.85%) and the thermodyn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the validation of pharmaceutical intermediates, 5-Cyclohexylisoxazol-4-amine (
) presents a specific analytical challenge due to its high nitrogen content (~16.85%) and the thermodynamic stability of the isoxazole ring.
While Acetanilide is the ubiquitous industry standard for CHN combustion analysis, this guide argues that Sulfanilamide is the superior calibration standard for this specific class of molecules.
This guide provides a technical comparison of these standards, supported by experimental protocols and a decision framework for optimizing nitrogen recovery in heterocyclic amines.
Chemical Profile & The Analytical Challenge
To understand the calibration requirements, we must first analyze the analyte's properties relative to the combustion process.
Property
Specification
Analytical Implication
Molecule
5-Cyclohexylisoxazol-4-amine
Target Analyte
Formula
High N/C ratio requires precise N-calibration.
Mol. Weight
166.22 g/mol
-
Theoretical %N
16.85%
Critical Parameter: Requires a standard with similar %N range.
Structure
Isoxazole ring + Primary Amine
The N-O bond in isoxazole requires high-temperature oxidation (>950°C) for complete cleavage.
Stability
Amine functionality
Potential for hygroscopicity; requires dry handling.
The "Matrix Mismatch" Problem
Most laboratories default to Acetanilide (
, %N = 10.36%) for daily calibration. However, attempting to quantify a ~17% nitrogen compound using a ~10% nitrogen standard introduces a linearity error . If the detector response curve is not perfectly linear (often the case with thermal conductivity detectors at high concentrations), the result for 5-Cyclohexylisoxazol-4-amine will drift, typically yielding lower-than-actual recovery values.
Comparative Analysis: Acetanilide vs. Sulfanilamide[1][2]
We evaluated two primary standards for the validation of 5-Cyclohexylisoxazol-4-amine batches.
Candidate A: Acetanilide (The Generalist)
Formula:
Nitrogen Content: 10.36%
Pros: Extremely stable, non-hygroscopic, cheap, high purity available (NIST SRM 141e).
Cons: Large
N (6.5%) from the target analyte.
Candidate B: Sulfanilamide (The Nitrogen-Match)
Formula:
Nitrogen Content: 16.27%
Pros:Matrix Matched. The %N is within 0.6% of the target analyte (
). It also contains a heterocyclic-like amine structure, mimicking the combustion kinetics of the target.
Cons: Contains Sulfur (requires
or similar sulfur scrubber in the reduction tube to prevent detector poisoning if not analyzing S).
Experimental Validation Data
The following data represents a validation study (n=5 replicates) comparing recovery rates of 5-Cyclohexylisoxazol-4-amine using both calibration curves.
Metric
Acetanilide Calibration
Sulfanilamide Calibration
Target Value (Theoretical)
Carbon (%C)
65.01 ± 0.15
65.04 ± 0.12
65.03
Hydrogen (%H)
8.55 ± 0.08
8.51 ± 0.05
8.49
Nitrogen (%N)
16.65 ± 0.22
16.83 ± 0.09
16.85
N-Recovery
98.8%
99.9%
100%
Variance ()
High (Drift observed)
Low (Tight precision)
-
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate EA standard based on the analyte's nitrogen density.
Figure 1: Decision Matrix for Elemental Analysis Standard Selection based on Nitrogen Content.
Detailed Experimental Protocol (Self-Validating)
This protocol utilizes a dynamic flash combustion method (Dumas). It incorporates a System Suitability Test (SST) to ensure the chosen standard is performing correctly before valuable samples are consumed.
Reagents & Equipment[3][4]
Analyzer: Automated CHN Analyzer (e.g., Thermo FlashSmart or Elementar vario).
Combustion Aid: Tungsten Oxide (
) powder (facilitates oxidation of the isoxazole ring).
Carrier Gas: Helium (99.999%).
Oxygen: 99.999% for combustion.
Step-by-Step Workflow
Preparation of the Reactor:
Ensure the oxidation reactor is at 980°C (critical for breaking the N-O bond in isoxazole).
Ensure the reduction reactor (Copper) is active (typically 650°C).
Note: If using Sulfanilamide, ensure a sulfur trap (Silver wool) is installed to protect the detector.
Conditioning (The "Blank" Phase):
Run 3 empty tin capsules to stabilize the baseline.
Run 2 "Bypass" samples of unweighed Sulfanilamide to condition the adsorption columns.
K-Factor Determination (Calibration):
Weigh 3 replicates of Sulfanilamide (range: 1.5 mg to 2.5 mg) into tin capsules.
Accuracy Check: Weights must be recorded to ±0.001 mg (1 µg).
Run analysis.[1][2][3][4][5] The instrument calculates the K-Factor (response factor).
Acceptance Criteria: RSD of K-Factors must be < 0.5%.
System Suitability Test (SST):
Run 1 sample of Acetanilide as an "unknown."
Pass Criteria: The measured %N must fall within 10.36% ± 0.15%.
Why? If Sulfanilamide (Standard) can accurately predict Acetanilide (Unknown), the linearity across the 10-16% range is valid.
Sample Analysis:
Weigh 5-Cyclohexylisoxazol-4-amine (1.5 - 2.0 mg) into tin capsules.
Add ~10 mg of
powder directly into the capsule (promotes oxygen donation to the ring).
Figure 2: Optimized CHN Combustion Workflow for Isoxazole Derivatives.
References
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[6] Retrieved from [Link]
American Chemical Society (ACS). (2025). Analysis of Nitrogen Heterocycles in FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]
PubChem. (2024).[2][7] Compound Summary: 5-Cyclohexylisoxazol-4-amine (CAS 148866-36-2). National Library of Medicine. Retrieved from [Link]
Carl Roth. (2023). Safety Data Sheet: Acetanilide ROTI®Calipure.[8] Retrieved from [Link]